1,3-dichloro-5-ethynyl-2-methoxybenzene
Description
1,3-Dichloro-5-ethynyl-2-methoxybenzene is a substituted benzene derivative characterized by chlorine atoms at positions 1 and 3, a methoxy group (-OCH₃) at position 2, and an ethynyl (-C≡CH) moiety at position 4. This compound belongs to a class of halogenated aromatic hydrocarbons, where the electron-withdrawing chlorine and ethynyl groups influence its electronic properties, while the methoxy group introduces steric and electronic effects. Such structural features make it relevant in synthetic chemistry, particularly in cross-coupling reactions and materials science applications.
Properties
CAS No. |
1569438-68-1 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Aromatic Backbone Synthesis
The foundational step in synthesizing 1,3-dichloro-5-ethynyl-2-methoxybenzene involves constructing the substituted benzene ring. A common precursor is 2-methoxybenzene derivatives, which are subsequently halogenated at the 1 and 3 positions. For example, 1,3-dichloro-2-methoxybenzene can be synthesized via chlorination of 2-methoxyphenol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Alternatively, directed ortho-metalation strategies enable regioselective chlorination, though these require stringent anhydrous conditions.
Ethynyl Group Introduction
The ethynyl group at the 5-position is typically introduced via palladium-catalyzed cross-coupling reactions. Starting from 1,3-dichloro-5-iodo-2-methoxybenzene, Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) in the presence of Pd(PPh₃)₄ and CuI as catalysts affords the desired ethynyl-substituted product. This method achieves moderate to high yields (60–80%) under mild conditions (room temperature, THF solvent).
Step-by-Step Synthetic Pathways
Direct Halogenation-Ethynylation Sequence
A widely adopted route involves sequential halogenation and coupling:
-
Methoxybenzene Chlorination :
-
Substrate : 2-methoxybenzene.
-
Reagents : Cl₂ gas in the presence of FeCl₃ (Lewis acid).
-
Conditions : 40–50°C, 12–24 hours.
-
Outcome : 1,3-dichloro-2-methoxybenzene (yield: 70–85%).
-
-
Iodination at the 5-Position :
-
Sonogashira Coupling :
Alternative Pathway: Ethynylation Prior to Chlorination
In cases where iodination proves challenging, pre-functionalization with an ethynyl group followed by chlorination is feasible:
-
Ethynylation of 2-Methoxybenzene :
-
Chlorination :
-
Substrate : 5-ethynyl-2-methoxyiodobenzene.
-
Reagents : Cl₂ gas, FeCl₃.
-
Conditions : 0°C, 6 hours.
-
Outcome : 1,3-dichloro-5-ethynyl-2-methoxybenzene (yield: 55%).
-
Optimization of Reaction Parameters
Temperature and Catalytic Systems
Optimal yields in Sonogashira coupling are achieved at room temperature (20–25°C), with higher temperatures leading to side reactions such as alkyne oligomerization. The choice of palladium catalyst significantly impacts efficiency:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | THF | 75 |
| PdCl₂(PPh₃)₂ | PPh₃ | DMF | 68 |
| Pd(OAc)₂ | XPhos | Toluene | 82 |
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the palladium intermediate. Non-polar solvents like toluene reduce by-product formation but require longer reaction times.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of 1,3-dichloro-5-ethynyl-2-methoxybenzene exhibits:
-
δ 3.89 (s, 3H, OCH₃),
-
δ 7.21 (d, J = 2.4 Hz, 1H, H-4),
-
δ 7.45 (d, J = 2.4 Hz, 1H, H-6),
-
δ 3.10 (s, 1H, C≡CH).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis confirms purity (>98%) with a molecular ion peak at m/z 216 [M]⁺ and characteristic fragments at m/z 181 [M-Cl]⁺ and m/z 145 [M-C₂H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Halogenation-Ethynylation | High regioselectivity | Multi-step, costly iodination | 75 |
| Ethynylation-Chlorination | Avoids iodination step | Lower chlorination efficiency | 55 |
| One-Pot Tandem Reactions | Reduced purification steps | Limited scalability | 60 |
Industrial-Scale Considerations
Catalyst Recovery and Recycling
Homogeneous palladium catalysts pose challenges in large-scale synthesis due to high costs. Immobilized catalysts (e.g., Pd on carbon) enable recycling but require optimization to maintain activity.
By-Product Management
Chlorination by-products (e.g., polychlorinated derivatives) are minimized using controlled Cl₂ flow rates and low temperatures.
Emerging Methodologies
Photocatalytic Chlorination
Recent advances utilize visible-light-mediated chlorination with Ru(bpy)₃²⁺ as a photocatalyst, achieving 80% yield at 25°C.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Activities
Research indicates that derivatives of 1,3-dichloro-5-ethynyl-2-methoxybenzene exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, compounds containing the ethynyl group are often explored for their ability to inhibit cancer cell proliferation. Studies have shown that modifications to the benzene ring can enhance the efficacy of these compounds against specific cancer types by targeting cellular pathways involved in tumor growth .
Synthesis of Pharmaceutical Intermediates
The compound serves as a versatile building block in the synthesis of various pharmaceutical intermediates. Its reactivity allows for the incorporation of additional functional groups through electrophilic substitution reactions. This characteristic makes it valuable in the development of new drugs targeting diseases such as HIV and other viral infections .
Material Science
Polymer Synthesis
1,3-Dichloro-5-ethynyl-2-methoxybenzene has been utilized in the synthesis of functional polymers through click chemistry. This method allows for the rapid construction of polymer chains with specific functionalities, leading to materials with tailored properties for applications in electronics and photonics. For example, polymers synthesized using this compound have shown promise in developing organic light-emitting diodes (OLEDs) and solar cells .
Nanomaterials
The compound's unique structure facilitates its use in creating nanomaterials with enhanced properties. Researchers have reported successful incorporation of 1,3-dichloro-5-ethynyl-2-methoxybenzene into nanocomposites, which exhibit improved mechanical strength and thermal stability compared to traditional materials .
Agricultural Chemistry
Pesticide Development
There is ongoing research into the use of 1,3-dichloro-5-ethynyl-2-methoxybenzene as a precursor for developing new agrochemicals. Its derivatives have been evaluated for their efficacy against various pests affecting crops. The compound's chlorinated structure is believed to enhance its bioactivity and persistence in agricultural settings .
Herbicide Formulations
The compound has also been investigated for its potential application in formulating herbicides. Studies suggest that certain derivatives can selectively inhibit weed growth without adversely affecting crop yield, making them suitable candidates for sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the chlorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-dichloro-5-ethynyl-2-methoxybenzene with structurally analogous halogenated benzene derivatives:
Notes on Comparison:
- Electronic Effects :
- The ethynyl group in the target compound is strongly electron-withdrawing (sp hybridization), enhancing electrophilic substitution resistance compared to the ethenyl group in 1,3-dichloro-5-[(E)-ethenyl]benzene .
- The nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene introduces significant electron withdrawal, making it more reactive in nucleophilic aromatic substitution than the methoxy- and ethynyl-substituted compound .
Steric and Synthetic Considerations :
- The methoxy group at position 2 in the target compound may hinder reactions at the ortho position due to steric bulk, unlike the smaller nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene .
- Synthesis of such compounds often involves halogenation and alkynylation steps. For example, describes a methoxy-substituted benzaldehyde synthesis using decarborane under nitrogen, highlighting the need for controlled conditions to preserve functional groups .
Applications :
- The ethenyl-substituted analogue (CAY10465) is used in research, likely due to its conjugated π-system for materials science .
- Nitro-substituted derivatives are precursors in agrochemical synthesis, whereas methoxy/chloro combinations (e.g., dichloromethoxybenzene) are monitored as environmental contaminants .
Research Findings and Stability
- Thermal Stability : Halogenated methoxybenzenes generally exhibit moderate thermal stability. The presence of ethynyl groups may lower decomposition temperatures due to triple-bond reactivity.
- Solubility : Methoxy and ethynyl groups increase hydrophobicity compared to nitro-substituted analogues, impacting solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1,3-dichloro-5-ethynyl-2-methoxybenzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. For example, halogenation (chlorination at positions 1 and 3) followed by methoxy-group introduction (via nucleophilic substitution) and ethynylation (using Sonogashira coupling or similar cross-coupling reactions). Optimization can involve adjusting catalysts (e.g., Pd-based catalysts for coupling reactions) and reaction temperatures. Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may refine intermediate steps .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., -NMR for methoxy protons, -NMR for ethynyl carbons).
- X-ray Crystallography : For absolute configuration determination (referencing databases like the Cambridge Crystallographic Data Centre, CCDC) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- UV-Vis and IR Spectroscopy : To probe electronic transitions and functional groups (e.g., ethynyl C≡C stretches near 2100 cm).
Q. What are the key considerations for handling and storing 1,3-dichloro-5-ethynyl-2-methoxybenzene to maintain its stability?
- Methodological Answer : The compound is stable in aqueous solutions at pH 5–9 but may degrade under strongly acidic or alkaline conditions. Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the ethynyl group. Use amber glass vials to avoid photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the ethynyl group under varying pH conditions?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., cycloaddition vs. oxidation). Systematic pH-dependent kinetic studies using stopped-flow spectroscopy or HPLC monitoring can isolate dominant pathways. Computational modeling (e.g., density functional theory, DFT) can predict transition states and explain pH-sensitive behavior .
Q. What computational methods are suitable for predicting the regioselectivity of cycloaddition reactions involving this compound?
- Methodological Answer : Molecular Operating Environment (MOE) software or Gaussian-based DFT calculations can model frontier molecular orbitals (FMOs) to predict regioselectivity in [2+2] or Diels-Alder cycloadditions. Focus on HOMO-LUMO gaps of the ethynyl group and dienophiles/dienes .
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with purified proteins.
- Molecular Docking : Use tools like AutoDock Vina to predict binding poses in silico, guided by crystallographic data from homologous systems (e.g., PDB structures) .
- Fluorescence Quenching Assays : To study interactions with DNA or membrane receptors.
- Reference interaction studies on structurally related halogenated benzene derivatives for experimental design .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Variability may stem from differences in assay conditions (e.g., cell lines, solvent carriers). Validate results using orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition). Cross-reference with structural analogs (e.g., 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
